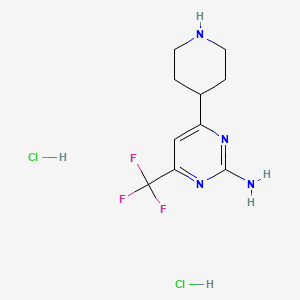

4-哌啶-4-基-6-(三氟甲基)嘧啶-2-胺二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

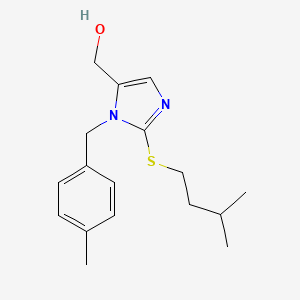

The compound 4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. One of the key features of this compound is the presence of a trifluoromethyl group, which is known to impart unique chemical properties such as increased lipophilicity and metabolic stability. The piperidinyl group attached to the pyrimidine ring suggests potential biological activity, as piperidine is a common moiety in pharmaceuticals.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been described in the literature. For instance, a series of 4-piperazinopyrimidines with a methylthio substituent at the 5 position were synthesized from 2,4,6-trichloropyrimidine by nucleophilic attack of amines . Another study reported the nucleophilic substitution reactions of 2,2',4-trichloro-4',5-dipyrimidinyl with piperidine, leading to products with one, two, or three piperidino groups . Additionally, a practical synthesis of a related compound, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, was achieved in four telescoped steps from commercially available dichloropyrimidine . These methods provide insights into possible synthetic routes that could be adapted for the synthesis of 4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of nitrogen atoms in the ring, which can participate in hydrogen bonding and other interactions. The trifluoromethyl group is a strong electron-withdrawing group that can influence the electronic distribution in the molecule, potentially affecting its reactivity and interaction with biological targets . The piperidinyl group is a saturated six-membered ring that can adopt different conformations, which may also play a role in the compound's biological activity.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, as seen in the synthesis of 4-piperazinopyrimidines and the reaction of 2,2',4-trichloro-4',5-dipyrimidinyl with piperidine . The presence of halogen atoms, such as chlorine, in the pyrimidine ring makes it susceptible to substitution reactions with nucleophiles like amines or piperidine. The trifluoromethyl group, while typically considered inert, can influence the reactivity of adjacent functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride would be influenced by its functional groups. The trifluoromethyl group is known to increase the hydrophobicity of molecules, which could affect solubility and membrane permeability . The piperidinyl group could contribute to the basicity of the compound, potentially affecting its solubility in different pH environments. The ionic nature of the dihydrochloride salt form would likely enhance its water solubility, making it more suitable for certain pharmaceutical formulations.

科学研究应用

微波辅助合成和抗菌活性

一项研究重点介绍了含有哌啶的嘧啶亚胺和噻唑烷酮的微波辅助合成,展示了该化合物在创建具有潜在抗菌活性的结构中的相关性。这项研究说明了该化合物在合成可作为开发新型抗菌剂的先导的新化学实体中的用途(Merugu, Ramesh, & Sreenivasulu, 2010)。

抗菌剂的合成和表征

另一项研究描述了取代三环化合物的合成、表征和抗菌活性评估,强调了该化合物在生成具有显着抗菌特性的新分子中的作用。这项工作为寻找更有效的抗菌剂做出了贡献(Mittal, Sarode, & Vidyasagar, 2011)。

抑制剂关键中间体的实用合成

关于 5-氟-2-(哌啶-4-氧基)嘧啶-4-胺(一种开发强效脱氧胞苷激酶抑制剂的关键中间体)的实用合成的研究,突出了该化合物在药物化学中的关键作用。这项研究展示了合成过程的效率,为生成用于制药应用的关键中间体提供了一种更经济的方法(Zhang et al., 2009)。

一锅合成和自组装

2-氨基嘧啶酮的新颖且高效的一锅合成及其自组装成在材料科学中具有潜在应用的结构是另一个有趣的应用。这项研究展示了该化合物在创建具有独特自组装特性的材料中的用途,这可能在纳米技术和材料工程中很有用(Bararjanian, Balalaie, Rominger, & Barouti, 2010)。

抗肿瘤酪氨酸激酶抑制剂代谢

一项关于慢性粒细胞白血病患者中抗肿瘤酪氨酸激酶抑制剂氟马替尼代谢的研究,强调了该化合物在了解药物代谢和药代动力学中的相关性。这项研究对于开发更有效和更安全的癌症治疗治疗剂至关重要(Gong et al., 2010)。

安全和危害

属性

IUPAC Name |

4-piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3N4.2ClH/c11-10(12,13)8-5-7(16-9(14)17-8)6-1-3-15-4-2-6;;/h5-6,15H,1-4H2,(H2,14,16,17);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLWPINSAZWWJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=NC(=N2)N)C(F)(F)F.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2F3N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(6-Ethyl-5-fluoropyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2524380.png)

![4-(2-methylbutyl)phenyl (E)-3-[4-(hexyloxy)phenyl]-2-propenoate](/img/structure/B2524382.png)

![5-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide](/img/structure/B2524387.png)

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2524390.png)

![N-[2-Methoxy-2-(2-methylphenyl)ethyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2524398.png)

![3-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propanamide](/img/structure/B2524403.png)